

(+)-Isoproterenol structure and chemical properties

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Compound of Interest

Compound Name: (+)-Isoproterenol

Cat. No.: B1221452

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An In-depth Technical Guide to **(+)-Isoproterenol**: Structure, Properties, and Biological Activity

Introduction

Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a potent, non-selective agonist for β -adrenergic receptors.^{[1][2]} It is the N-isopropyl analog of norepinephrine and was one of the first selective β -adrenergic receptor agonists to be synthesized.^[2] While the commercially available form is often a racemic mixture ((\pm)-Isoproterenol), the biologically more active enantiomer is the levorotatory or (R)-enantiomer, which is structurally analogous to **(+)-Isoproterenol**.^[2] This document provides a comprehensive technical overview of the chemical structure, properties, and signaling pathways of **(+)-Isoproterenol**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(+)-Isoproterenol is a catecholamine derivative characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain, and an isopropyl group attached to the nitrogen atom.^[2] This N-isopropyl substitution is crucial for its selectivity towards β -adrenergic receptors over α -adrenergic receptors.^[2]

Chemical Identifiers

The structure and key identifiers for **(+)-Isoproterenol** and its common hydrochloride salt form are detailed below.

Chemical Structure of (+)-Isoproterenol

Workflow for a Competitive Radioligand Binding Assay

Conclusion

(+)-Isoproterenol remains a cornerstone tool in cardiovascular and pulmonary research due to its potent and well-characterized activity as a non-selective β -adrenergic agonist. Its defined chemical structure and properties, coupled with a deep understanding of its primary signaling pathway through G_{αs}, cAMP, and PKA, allow for its use as a standard agonist in a wide range of experimental models. The established protocols for its characterization, such as competitive binding assays, provide a robust framework for investigating adrenergic receptor pharmacology and the development of novel therapeutic agents.

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References

- 1. Isoproterenol | C₁₁H₁₇NO₃ | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
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